Thiomorpholine-4-carbonitrile

Beschreibung

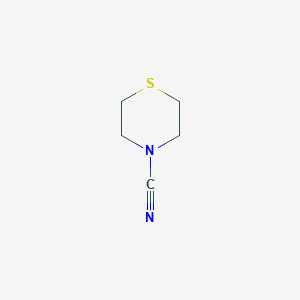

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

thiomorpholine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-5-7-1-3-8-4-2-7/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLAVAKSOHXHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Thiomorpholine-4-carbonitrile

The synthesis of N-cyano derivatives, including this compound, has evolved from traditional methods using highly toxic reagents like cyanogen (B1215507) bromide to safer, more efficient catalytic systems. cardiff.ac.uk

A significant advancement in the synthesis of cyanamides from secondary amines is the use of copper-mediated oxidative N-cyanation. rsc.orgresearchgate.net This approach facilitates the crucial C–N bond formation for the cyanation reaction. rsc.org The strategy involves the copper-promoted oxidative coupling of an aliphatic secondary amine with a copper(I) cyanide (CuCN) source, employing molecular oxygen (O₂) as a clean and efficient oxidant. rsc.org

In some protocols, this reaction requires a super-stoichiometric amount of copper(I) cyanide and an oxygen atmosphere to proceed effectively. cardiff.ac.uk An alternative method has also been developed that utilizes azobisisobutyronitrile (AIBN) as a safer cyanide source in a copper-catalyzed reaction. cardiff.ac.uk These copper-based methods represent a key progression in cyanation chemistry. rsc.org

A specific application of this strategy for synthesizing this compound is detailed in the following table. bg.ac.rs

| Reagent/Parameter | Condition |

| Starting Material | Thiomorpholine (B91149) |

| Cyanide Source | Copper(I) Cyanide (CuCN) |

| Ligand/Base | Tetramethylethylenediamine (TMEDA) |

| Solvent | Acetonitrile |

| Atmosphere | 1 atmosphere of O₂ |

| Reaction Time | 18 hours |

| Purification | Filtration over Celite®, flash column chromatography |

| Yield | 94% |

This compound is frequently prepared for its subsequent use as a ligand (L) in coordination chemistry. bg.ac.rsrsc.org A modified literature procedure provides a high-yield synthesis suitable for this purpose. bg.ac.rs The reaction involves mixing thiomorpholine, acetonitrile, and tetramethylethylenediamine, followed by the addition of copper(I) cyanide under an oxygen atmosphere. bg.ac.rs The mixture is stirred for 18 hours, after which a workup involving filtration and purification by flash column chromatography affords the final product as a white solid. bg.ac.rs The high purity of the product is essential for its successful use in constructing well-defined metal-organic architectures. bg.ac.rs

| Property | Value |

| Appearance | White solid |

| Melting Point | 41‒43 °C |

| ¹H NMR (CDCl₃, 500.26 MHz) δH | 2.70 (t, 4H), 3.46 (t, 4H) |

| ¹³C NMR (CDCl₃, 126 MHz) δC | 26.1, 50.8, 117.4 |

| Elemental Analysis (C₅H₈N₂S) | Calculated: C, 46.85; H, 6.29; N, 21.85; S 25.01 %. Found: C, 46.65; H, 6.73; N, 21.74; S 25.12 %. |

Derivatization Pathways and Functionalization Strategies

The this compound scaffold offers multiple sites for chemical modification, allowing for its derivatization and incorporation into more complex structures.

The core structure of this compound can be chemically altered at two primary locations: the sulfur atom within the ring and the external carbonitrile group. The thiomorpholine ring can undergo oxidation to form the corresponding sulfoxides or sulfones. This modification is a known pathway for thiomorpholine derivatives, as the sulfur atom represents a metabolically soft spot. mdpi.com

Conversely, the carbonitrile functional group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This transformation converts the cyano group into a versatile amine handle for further synthetic elaboration. Other N-substituted thiomorpholines have been synthesized via nucleophilic substitution reactions, demonstrating the reactivity of the nitrogen atom for creating diverse derivatives. mdpi.comfortunejournals.com

A primary application of this compound is its use as a ligand in coordination chemistry to build complex molecular architectures, particularly coordination polymers. bg.ac.rsrsc.org It typically acts as a 1,4-bis-monodentate ligand, bridging metal centers to form extended networks. rsc.orgresearchgate.net

Researchers have successfully synthesized a variety of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers using this compound (L or L1) with silver(I) ions. bg.ac.rsrsc.orgresearchgate.net The dimensionality and topology of the resulting architecture can be influenced by the choice of counter-ions and co-ligands. bg.ac.rsrsc.org For example, 2D polymers with a sql (square lattice) topology and 3D polymers with a dia (diamondoid) topology have been reported. rsc.org

Beyond silver, this compound has been used to synthesize monomeric complexes with Platinum(II) and Palladium(II). acs.org In these cases, the ligand coordinates to the metal through the sulfur atom. Interestingly, the choice of metal was found to influence the conformational geometry of the thiomorpholine ring within the final complex. acs.org

| Complex Formula | Metal Ion | Dimensionality/Topology |

| {[Ag(L1)₂]NO₃}∞ rsc.org | Ag(I) | 2D (sql) |

| {[Ag(L1)₂]ClO₄}∞ rsc.org | Ag(I) | 2D (sql) |

| {[Ag(H₂BTC)(L)]×(H₃BTC)}∞ bg.ac.rsresearchgate.net | Ag(I) | 1D |

| [Ag(H₂₅SSA)(L)]∞ bg.ac.rsresearchgate.net | Ag(I) | 1D |

| {[Ag₂(H₂BTEC)(L)₂] × 3.33H₂O }∞ bg.ac.rsresearchgate.net | Ag(I) | 2D |

| [Pt(TM-CN)₂Cl₂] acs.org | Pt(II) | Monomeric Complex |

| [Pd(TM-CN)₂Cl₂] acs.org | Pd(II) | Monomeric Complex |

Coordination Chemistry and Supramolecular Architecture

Metal Complexes and Coordination Polymers

The ability of thiomorpholine-4-carbonitrile to act as a bridging ligand has been effectively utilized in the synthesis of coordination polymers, particularly with silver(I), a metal ion known for its flexible coordination geometry.

Silver(I) salts react with this compound to self-assemble into extended coordination polymers. The final structure of these polymers is highly dependent on the reaction conditions, the counteranions present, and the inclusion of ancillary co-ligands. bg.ac.rsrsc.orgacs.org

The synthesis of these coordination polymers is typically achieved through the reaction of a silver(I) salt (e.g., AgNO₃, AgClO₄, AgBF₄) with the this compound ligand in a suitable solvent system. bg.ac.rsrsc.orgacs.org The resulting structures can be classified based on their dimensionality.

1D Architectures: One-dimensional or chain-like structures are formed when the ligand bridges Ag(I) centers in a linear fashion. This is often observed when aromatic polyoxoacids are used as co-ligands, which can modulate the extension of the polymer chain. bg.ac.rsacs.orgresearchgate.net

2D Architectures: Two-dimensional or layered structures arise when the 1D chains are further linked. For example, in complexes like {[Ag(L)₂]NO₃}∞ and {[Ag(L)₂]ClO₄}∞, the Ag(I) ions are bridged by the ligands to form sheets with a square-planar lattice (sql) topology. rsc.orgresearchgate.net

3D Architectures: Three-dimensional frameworks can be constructed, though they are less common for this specific ligand. The formation of 3D structures often involves more complex ligands or specific templating effects.

| Compound Formula | Dimensionality | Metal Coordination | Topology | Reference |

| {Ag(L)₂}∞ | 2D | Four-coordinated | sql | bg.ac.rsacs.org |

| {[Ag(H₂BTC)(L)]·(H₃BTC)}∞ | 1D | Three-coordinated | - | bg.ac.rsacs.org |

| {[Ag₂(H₂BTEC)(L)₂]·3.33H₂O}∞ | 2D | Four-coordinated | - | bg.ac.rsacs.org |

| [Ag(H₂5SSA)(L)]∞ | 1D | Four-coordinated | - | bg.ac.rsacs.org |

| {[Ag(L)₂]NO₃}∞ | 2D | Four-coordinated | sql | rsc.org |

| {[Ag(L)₂]ClO₄}∞ | 2D | Four-coordinated | sql | rsc.org |

The supramolecular architecture of silver(I)-thiomorpholine-4-carbonitrile coordination polymers is profoundly influenced by the choice of counteranions and the incorporation of co-ligands.

Co-ligands: The introduction of aromatic polyoxoacids as co-ligands adds another layer of structural control. bg.ac.rsacs.org Molecules like trimesic acid (H₃BTC), pyromellitic acid (H₄BTEC), and 5-sulfosalicylic acid (H₃5SSA) can coordinate to the Ag(I) centers alongside the primary this compound ligand. bg.ac.rsacs.orgresearchgate.net These co-ligands, with their multiple carboxylate and sulfonate groups, can act as pillars or additional linkers, modifying the dimensionality of the resulting polymer. For instance, their presence has been shown to favor the formation of 1D and 2D structures by altering the coordination number of the silver ion and providing alternative bridging pathways. bg.ac.rsacs.org The interplay between the primary ligand, the metal ion, the co-ligand, and the counteranion determines the final intricate supramolecular assembly. bg.ac.rs

Platinum(II) and Palladium(II) Complexes

The synthesis of platinum(II) and palladium(II) complexes with this compound can be achieved by reacting the ligand with tetrachlorido metalate precursors. This method is a common and straightforward route for preparing square-planar d⁸ metal complexes. The typical starting materials are potassium tetrachloropalladate(II) (K₂PdCl₄) and potassium tetrachloroplatinate(II) (K₂PtCl₄). asianpubs.orgkuleuven.be

The general procedure involves the reaction of an aqueous or ethanolic solution of the tetrachlorido salt with a solution of the ligand. kuleuven.benih.gov The reaction of K₂PdCl₄ or K₂PtCl₄ with two molar equivalents of a ligand (L) typically results in the substitution of two chloride ions to form neutral, square-planar complexes of the type trans-[MCl₂L₂]. rsc.org

A study on the parent ligand, thiomorpholine (B91149), demonstrated that reacting palladium(II) and platinum(II) halides yields complexes of the type [MCl₂L₂]. rsc.org For instance, reacting an ethanolic solution of sodium tetrachloropalladate(II) with two equivalents of thiomorpholine leads to the precipitation of the yellow trans-[PdCl₂(thiomorpholine)₂] complex. rsc.org A similar approach using K₂PtCl₄ is expected to yield the analogous platinum(II) complex. The stoichiometry of the reaction is crucial, as using a 1:1 molar ratio of metal to ligand can lead to the formation of polymeric, bridged complexes of the formula [MCl₂L]n, particularly with platinum. rsc.org

The general reaction scheme is as follows:

K₂[MCl₄] + 2 L → trans-[MCl₂L₂] + 2 KCl (where M = Pd, Pt; L = this compound)

This synthetic strategy provides a reliable method for accessing well-defined monomeric complexes of this compound with palladium(II) and platinum(II).

The coordination of this compound to platinum(II) and palladium(II) centers introduces questions regarding the ligand's conformation and the orientation of the metal-sulfur bond. The flexible six-membered thiomorpholine ring typically exists in a chair conformation. Upon coordination to a metal, this conformation is generally retained.

However, a key aspect of the coordination chemistry of the parent ligand, thiomorpholine, with Pd(II) and Pt(II) halides is the competition between the nitrogen and sulfur atoms as donor sites. rsc.org For monomeric, square-planar complexes with the formula [MCl₂(thiomorpholine)₂], spectroscopic evidence suggests that coordination occurs through the nitrogen atom rather than the sulfur atom. rsc.org In this scenario, the sulfur atom is endocyclic and does not directly participate in bonding, making the axial vs. equatorial description of the M-S bond irrelevant for this structural type.

In cases where the sulfur atom does coordinate, such as in bridged polymeric structures or other complex types, the stereochemistry at the sulfur center becomes significant. wikipedia.org Coordinated thioether ligands possess a pyramidal sulfur center. For the thiomorpholine chair conformation, the sulfur lone pairs would occupy axial and equatorial positions. Coordination to a metal center would occur via one of these lone pairs.

The table below outlines the types of complexes formed with the parent ligand, thiomorpholine, and the proposed coordination mode.

| Complex Formula | Metal (M) | Proposed Structure | Ligand Coordination Mode | Ref |

| [MCl₂(thiomorpholine)₂] | Pd, Pt | Monomeric, trans-square-planar | N-donor | rsc.org |

| [PtX₂(thiomorpholine)] (X=halide) | Pt | Polymeric, halide- and ligand-bridged | Bridging (N and S) | rsc.org |

| [PdI₂(thiomorpholine)] | Pd | Polymeric, halide- and ligand-bridged | Bridging (N and S) | rsc.org |

Advanced Structural Elucidation and Crystallography

Powder X-ray Diffraction Analysis for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a critical non-destructive technique used to confirm the phase purity and structural integrity of bulk crystalline materials. For coordination polymers synthesized with Thiomorpholine-4-carbonitrile, PXRD analysis serves to verify that the bulk synthesized material corresponds to the ideal structure determined from single-crystal X-ray diffraction.

Research on a series of silver-based coordination polymers incorporating this compound (L) as a ligand has demonstrated the utility of this method. scispace.comacs.org Experimental PXRD patterns of these compounds were compared with theoretical patterns generated from single-crystal X-ray diffraction data. scispace.com The close overlap between the experimental and theoretical diffractograms confirmed that the bulk samples were single-phase and structurally consistent with the solved crystal structures. scispace.com This is a crucial step to ensure that the properties measured for the bulk material are representative of the intrinsic properties of the compound.

For instance, in the study of four silver-based coordination polymers, {Ag(L)₂}∞ (1), {[Ag(H₂BTC)(L)]·(H₃BTC)}∞ (2), {[Ag₂(H₂BTEC)(L)₂]·3.33H₂O}∞ (3), and [Ag(H₂5SSA)(L)]∞ (4), the PXRD patterns confirmed the phase purity of all samples. scispace.comacs.orgbg.ac.rs The stability of these materials was also assessed, with compounds 1, 2, and 4 being stable in air during the manual pulverization required for sample preparation. scispace.com Notably, for complex 3, it was observed that the material readily loses its solvent water molecules without undergoing a structural change, a phenomenon also confirmed by thermogravimetric analysis. scispace.com The optimal match for the PXRD pattern of this specific complex was achieved when using SQUEEZED cif single crystal data, which accounts for disordered solvent molecules in the crystal lattice. scispace.com

The experimental conditions for these analyses are typically rigorous to ensure high-quality data. A common setup involves a diffractometer in θ-θ parafocusing Bragg-Brentano geometry, utilizing a CuKα radiation source. bg.ac.rs

Table 1: Summary of PXRD Analysis Findings for this compound Coordination Polymers

| Feature Analyzed | Research Finding | Reference |

| Phase Purity | All synthesized bulk samples were confirmed to be single-phase materials. | scispace.comacs.org |

| Structural Integrity | Experimental PXRD patterns showed excellent agreement with theoretical patterns derived from single-crystal X-ray data. | scispace.com |

| Material Stability | The majority of the coordination polymers were found to be stable in air under the conditions required for sample preparation. | scispace.com |

| Solvent Effects | One complex, {[Ag₂(H₂BTEC)(L)₂]·3.33H₂O}∞, was shown to lose crystalline water without altering its fundamental structure. | scispace.com |

Topological Analysis of Coordination Networks

In coordination polymers involving this compound as a ligand, topological analysis has been instrumental in classifying their structural motifs. researchgate.netrsc.org this compound typically acts as a bis-monodentate ligand, bridging two metal centers. bg.ac.rsrsc.org

For example, in a series of two-dimensional (2D) silver-based coordination polymers, the this compound ligand (L1) connects four-coordinated Ag(I) ions. researchgate.netrsc.org The resulting network possesses a square-grid layer topology, which is denoted by the standard point symbol sql . researchgate.netrsc.org This topology is common for 2D networks constructed from 4-connected nodes.

The nature of the co-ligands and counterions can influence the final topology. For instance, in a one-dimensional silver coordination polymer where the Ag(I) ion is two-coordinated, the underlying topology is a simple 2C1 net. bg.ac.rs In a more complex binodal system involving both Ag(I) ions and pyromellitate (H₂BTEC²⁻) ligands as 4-connected nodes, a 4,4L28 underlying net topology was described. bg.ac.rs This highlights the modularity and tunability of coordination networks based on this compound.

Table 2: Topological Classification of Coordination Networks Featuring this compound

| Compound/System | Metal Ion & Connectivity | Ligand Role | Dimensionality | Underlying Net Topology | Point Symbol | Reference |

| {[Ag(L1)₂]NO₃}∞ | Ag(I), 4-connected | L1 as bis-monodentate linker | 2D | sql | {4⁴·6²} | researchgate.netrsc.org |

| {[Ag(L1)₂]ClO₄}∞ | Ag(I), 4-connected | L1 as bis-monodentate linker | 2D | sql | {4⁴·6²} | researchgate.netrsc.org |

| {Ag(L)₂}∞ | Ag(I), 4-connected | L as bis-monodentate linker | 2D | sql | Not specified | bg.ac.rs |

| {[Ag(H₂BTC)(L)]·(H₃BTC)}∞ | Ag(I), 2-connected | L as bis-monodentate linker | 1D | 2C1 | Not applicable | bg.ac.rs |

| {[Ag₂(H₂BTEC)(L)₂]}∞ | Ag(I) and H₂BTEC²⁻, 4-connected | L as bis-monodentate linker | 2D | 4,4L28 | Not specified | bg.ac.rs |

L and L1 in the table both refer to this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic properties of chemical compounds. In the context of Thiomorpholine-4-carbonitrile, DFT studies have provided significant insights into its structure, stability, and interaction capabilities, particularly when functioning as a ligand in coordination complexes.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

While detailed computational studies focusing exclusively on the FMOs of isolated this compound are not extensively documented in the reviewed literature, the principles of FMO theory are essential for understanding its behavior. For instance, in coordination chemistry, the interaction between the ligand's HOMO and the metal's LUMO (or vice versa) is key to bond formation. Theoretical calculations on related compounds demonstrate that parameters such as the HOMO-LUMO gap, ionization potential, and electron affinity are critical for predicting chemical behavior. A smaller energy gap generally implies higher reactivity. Further DFT investigations would be required to quantify the specific HOMO-LUMO energies and map their electron density distributions for this compound.

Conformational Stability and Energetics of Molecular Forms

DFT calculations have been instrumental in determining the conformational preferences of the this compound ring. Like other six-membered saturated heterocycles, the thiomorpholine (B91149) ring typically adopts a low-energy chair conformation.

| Molecular System | Most Stable Conformer (Calculated) | Note |

| Pt(II) Complex with TM-CN | Axial | In the isolated molecular form, the axial position of the Pt-S bond is favored. |

| Pd(II) Complex with TM-CN | Axial | In the isolated molecular form, the axial position of the Pd-S bond is favored. |

This table summarizes the computationally determined conformational preferences for the molecular forms of metal complexes containing the this compound ligand.

It is important to note that while calculations on the free molecule indicate a preference for the axial form, intermolecular interactions within a crystal lattice can alter this preference, sometimes stabilizing the equatorial conformer.

Computational Assessment of Intermolecular Interaction Strengths

The way molecules interact with each other in the solid state governs the formation of the crystal structure and influences physical properties. DFT calculations are used to investigate and quantify the strength of various non-covalent interactions, such as hydrogen bonds and van der Waals forces.

In studies of Pt(II) and Pd(II) complexes of this compound, DFT was employed to understand how intermolecular forces could stabilize one conformer over another in the crystal lattice. These computational assessments revealed a network of weak interactions, including C–H/S, C–H/Cl, C–H/N, and C–H/Metal interactions. The analysis showed that the relative dominance of these interactions differs between complexes. For example, C–H/Pt and C–H/S interactions were found to be more dominant in the platinum complex, whereas C–H/Cl interactions were more significant in the palladium complex. These differences in interaction strengths were identified as the likely cause for the different molecular conformations observed in their respective crystal structures.

| Type of Interaction | Systems Studied | Significance |

| C–H/M (M=Pt, Pd) | Pt(II) and Pd(II) complexes | Found to be a dominant interaction in the Pt(II) complex, influencing crystal packing. |

| C–H/S | Pt(II) and Pd(II) complexes | A significant interaction contributing to the overall stability of the crystal structure. |

| C–H/Cl | Pt(II) and Pd(II) complexes | Identified as a more dominant interaction in the Pd(II) complex compared to the Pt(II) complex. |

| C–H/N | General | A possible interaction involving the nitrogen of the nitrile group or the ring. |

This table lists key intermolecular interactions involving the this compound ligand that have been assessed using DFT.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It is particularly valuable for predicting and interpreting spectroscopic properties, such as UV-Vis absorption and fluorescence.

Prediction and Interpretation of Luminescent Properties

Luminescence, including fluorescence and phosphorescence, arises from the emission of light as a molecule transitions from an electronic excited state to a lower energy state. TD-DFT can calculate the energies of these excited states and the probabilities of transitions between them, allowing for the prediction of emission wavelengths.

A review of the current scientific literature indicates that specific TD-DFT studies focused on predicting the luminescent properties of this compound have not been reported. Such investigations would be valuable to determine if the compound possesses interesting photophysical characteristics, which could make it a candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Analysis of Singlet-Singlet Electronic Excitations and Their Contributions to Fluorescence

Fluorescence typically involves the transition of an electron from the lowest singlet excited state (S₁) to the singlet ground state (S₀). TD-DFT calculations can provide a detailed picture of the electronic excitations that occur when a molecule absorbs light. This includes identifying the specific molecular orbitals involved in the transition (e.g., π → π* or n → π*) and the contribution of these transitions to the observed absorption and emission spectra.

As with luminescent properties, there is a lack of specific published research applying TD-DFT to analyze the singlet-singlet electronic excitations of this compound. A theoretical analysis would clarify the nature of its electronic transitions and provide a foundation for understanding its potential fluorescence behavior, including factors like Stokes shift and quantum yield.

Applications in Materials Science and Catalysis

Photocatalytic Applications of Thiomorpholine-4-carbonitrile-Based Materials

Silver-based coordination polymers synthesized with this compound have emerged as effective heterogeneous photocatalysts. These materials show considerable activity in breaking down persistent organic pollutants in water under visible light irradiation, offering a promising avenue for environmental cleanup technologies.

Several studies have documented the efficacy of silver(I) coordination polymers containing this compound in the photocatalytic degradation of the organic dye Mordant Blue 9 (MB9). researchgate.netrsc.orgsanu.ac.rs When irradiated with visible light, these materials act as catalysts, promoting the decomposition of the dye.

Research has shown that different coordination polymers exhibit varying levels of photocatalytic activity. For instance, a series of four silver-based coordination polymers, two utilizing this compound (L1) and two with piperazine-1,4-dicarbonitrile (B1615057) (L2), all demonstrated good photocatalytic activity for the degradation of MB9, with reaction rates ranging from 0.029 to 0.061 min⁻¹. rsc.org In another study involving this compound (L) with various aromatic polyoxoacids as co-ligands, the resulting silver coordination polymers also showed reasonable activity, with reaction rates for MB9 degradation in the range of 0.036 to 0.056 min⁻¹. sanu.ac.rsacs.org

| Coordination Polymer System | Target Dye | Reaction Rate Range (min⁻¹) | Reference |

|---|---|---|---|

| Ag(I) polymers with this compound (L1) and Piperazine-1,4-dicarbonitrile (L2) | Mordant Blue 9 | 0.029 - 0.061 | rsc.org |

| Ag(I) polymers with this compound (L) and aromatic polyoxoacid co-ligands | Mordant Blue 9 | 0.036 - 0.056 | sanu.ac.rsacs.org |

For example, in a study of 2D and 3D silver-based polymers, the compound designated as {[Ag(L2)₂]ClO₄}∞, where L2 is piperazine-1,4-dicarbonitrile, exhibited the highest reaction rate (0.061 min⁻¹). rsc.org This superior performance was correlated with its larger lattice volume. rsc.org In another series of compounds where this compound was paired with different aromatic polyoxoacid co-ligands, the changes in reaction rates were attributed to the type and coordination of the co-ligand. researchgate.netacs.org The specific geometry and electronic structure resulting from the assembly of the metal ions, this compound, and any co-ligands directly impact the material's ability to generate reactive species for dye degradation.

The photocatalytic degradation of organic dyes by semiconductor materials, including coordination polymers, generally follows a well-understood mechanism. nih.gov The process is initiated when the material absorbs light with energy greater than its band gap, leading to the generation of electron-hole pairs. nih.gov These charge carriers migrate to the surface of the catalyst.

On the surface, the photogenerated holes can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). nih.govepa.gov Concurrently, the electrons can reduce oxygen to form superoxide (B77818) radicals (•O₂⁻). These radical species are powerful oxidizing agents that attack the organic dye molecules, breaking them down into simpler, less harmful compounds. researchgate.net For silver-based coordination polymers specifically, it has been noted that h+ (hole) and •O₂⁻ radicals can play major roles in the degradation process. researchgate.net The efficiency of this process depends on the effective separation and migration of the electron-hole pairs and the subsequent surface reactions. nih.gov

Luminescent Properties and Functional Materials

Beyond photocatalysis, coordination polymers incorporating this compound have been identified as promising candidates for functional luminescent materials. The interaction between the ligand and the metal center can give rise to materials that emit light upon excitation, a property known as photoluminescence.

Certain silver-based coordination polymers synthesized with this compound and aromatic polyoxoacid co-ligands have been shown to exhibit photoluminescence. acs.orgbg.ac.rs Specifically, the complex {[Ag₂(H₂BTEC)(L)₂]·3.33H₂O}∞ (where L is this compound and H₄BTEC is pyromellitic acid) and [Ag(H₂5SSA)(L)]∞ (where H₃5SSA is 5-sulfosalicylic acid) display luminescent properties. acs.orgbg.ac.rs

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to understand the origin of this luminescence. acs.orgbg.ac.rs These studies determined the contributions of individual singlet-singlet electronic excitations to the fluorescence, indicating that metal-perturbed intraligand transitions are responsible for the luminescent behavior in these complexes. sanu.ac.rsacs.orgbg.ac.rs

The luminescent properties of these materials can be highly dependent on temperature. researchgate.netbg.ac.rs Research has shown distinct differences in the emission behavior of certain complexes at room temperature versus cryogenic temperatures (77 K).

For instance, the complex {[Ag₂(H₂BTEC)(L)₂]·3.33H₂O}∞ exhibits photoluminescence only at a low temperature of 77 K. researchgate.netacs.orgbg.ac.rs In contrast, the complex [Ag(H₂5SSA)(L)]∞ is luminescent at both room temperature and 77 K, making it potentially more versatile for certain optical applications. researchgate.netacs.orgbg.ac.rs This temperature-dependent behavior is a critical characteristic for the design of "smart" materials for applications such as optical thermometers. researchgate.net

| Coordination Polymer | Luminescence at Room Temperature | Luminescence at 77 K | Reference |

|---|---|---|---|

| {[Ag₂(H₂BTEC)(L)₂]·3.33H₂O}∞ | No | Yes | acs.orgbg.ac.rs |

| [Ag(H₂5SSA)(L)]∞ | Yes | Yes | acs.orgbg.ac.rs |

This compound in Materials Science and Catalysis

While the field of materials science and catalysis is vast and continually evolving, current scientific literature does not prominently feature "this compound" as a catalyst for organic transformations, specifically in the context of heterogeneous catalysis for multicomponent reactions like the A3-coupling.

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in creating complex molecules from simple starting materials in a single step. The A3-coupling reaction, which combines an aldehyde, an amine, and an alkyne to form propargylamines, is a significant example of an MCR. These reactions often rely on catalysts to proceed efficiently.

Heterogeneous catalysts are particularly sought after in industrial applications due to their ease of separation from the reaction mixture, which allows for catalyst recycling and more sustainable processes. Research in this area is extensive, with various materials being explored for their catalytic activity and stability. For instance, metal-organic frameworks (MOFs) and polymer-supported catalysts have been investigated for their potential in A3-coupling reactions. These systems offer high surface area and tunable active sites. The recyclability and stability of these catalysts are critical metrics for their practical application, with studies often reporting the number of cycles a catalyst can be reused without a significant loss of activity.

However, a detailed search of scientific databases and chemical literature does not yield specific research findings or data tables related to the use of this compound as a heterogeneous catalyst in A3-coupling or other multicomponent reactions. Consequently, information regarding its catalytic activity, recyclability, and stability in these specific applications is not available.

Further research would be necessary to explore the potential of this compound in this and other catalytic applications.

Future Research Directions and Perspectives

Design and Synthesis of Novel Thiomorpholine-4-carbonitrile-Derived Materials

The future design and synthesis of materials derived from this compound will likely expand beyond the currently known coordination polymers. Research efforts are anticipated to focus on creating a wider array of novel materials by incorporating different metal ions and organic co-ligands. This compound has been successfully used as a primary ligand in the synthesis of one-dimensional (1D) and two-dimensional (2D) silver-based coordination polymers. bg.ac.rsresearcher.life In these structures, it has demonstrated its capability to act as a bis-monodentate ligand. bg.ac.rsresearchgate.net

The synthesis of platinum(II) and palladium(II) complexes with this compound has also been reported, showcasing its versatility in coordinating with different transition metals. acs.org Future work could explore the use of other metals to generate coordination polymers with diverse properties, such as magnetic, conductive, or porous materials. The choice of metal and co-ligands can significantly influence the dimensionality and topology of the resulting coordination polymers, as seen with the use of aromatic polyoxoacids like trimesic acid and pyromellitic acid. bg.ac.rsresearchgate.net

The following table summarizes some of the already synthesized coordination polymers, which can serve as a basis for future design.

| Compound | Metal Center | Co-ligand | Dimensionality | Reference |

| {Ag(L)2}∞ | Ag(I) | None | 2D | bg.ac.rs |

| {[Ag(H2BTC)(L)]×(H3BTC)}∞ | Ag(I) | Trimesic acid (H3BTC) | 1D | bg.ac.rs |

| {[Ag2(H2BTEC)(L)2] × 3.33H2O }∞ | Ag(I) | Pyromellitic acid (H4BTEC) | 2D | bg.ac.rs |

| [Ag(H25SSA)(L)]∞ | Ag(I) | 5-Sulfosalicylic acid (H35SSA) | 1D | bg.ac.rs |

| {[Ag(L1)2]NO3}∞ | Ag(I) | None | 2D | researchgate.netrsc.org |

| {[Ag(L1)2]ClO4}∞ | Ag(I) | None | 2D | researchgate.netrsc.org |

| [PtCl2(TM-CN)2] | Pt(II) | None | Monomeric | acs.org |

| [PdCl2(TM-CN)2] | Pd(II) | None | Monomeric | acs.org |

L = this compound (TM-CN), L1 = this compound

Future synthetic strategies may also focus on creating three-dimensional (3D) frameworks, which could have applications in gas storage and separation. researchgate.net Furthermore, the synthesis of heterometallic systems containing this compound is another promising research direction.

Advanced Characterization Techniques for Structure-Property Relationships

A thorough understanding of the relationship between the structure and properties of this compound-derived materials is crucial for their targeted design. Advanced characterization techniques will continue to play a pivotal role in this endeavor. Single-crystal X-ray diffraction is fundamental for determining the precise molecular and crystal structures, including bond lengths, angles, and the coordination environment of the metal centers. acs.orgmdpi.com

Techniques such as Fourier-transform infrared spectroscopy (FT-IR), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX) have been employed to characterize these materials. mdpi.comnih.gov TGA, for instance, provides valuable information on the thermal stability of the coordination polymers. researchgate.netrsc.org

The correlation between the structural features and the observed properties, such as photoluminescence and photocatalytic activity, is a key area of investigation. bg.ac.rs For example, changes in the coordination of the co-ligand have been correlated with variations in the reaction rates of photocatalytic degradation of dyes. bg.ac.rsresearchgate.net The following table outlines the characterization techniques and their role in elucidating structure-property relationships.

| Characterization Technique | Information Gained | Property Relationship | Reference |

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, coordination geometry, intermolecular interactions. | Correlates structural motifs with photophysical and catalytic properties. | acs.orgmdpi.com |

| Powder X-ray Diffraction (PXRD) | Phase purity and crystalline nature of bulk materials. | Confirms the synthesized material's structure for property evaluation. | nih.gov |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition pathways. | Determines the operational temperature range for potential applications. | researchgate.netrsc.org |

| Spectroscopic Techniques (FT-IR) | Identification of functional groups and coordination modes. | Confirms the incorporation of the ligand and co-ligands into the material. | mdpi.com |

| Photoluminescence Spectroscopy | Emission and excitation spectra, luminescence lifetimes. | Elucidates the nature of electronic transitions responsible for luminescent properties. | bg.ac.rsresearchgate.net |

| SEM and EDX | Surface morphology and elemental composition. | Provides insights into the material's microstructure and elemental distribution. | nih.gov |

Future research will likely involve the use of more advanced and in-situ characterization techniques to probe the dynamic behavior of these materials under operational conditions.

Computational Modeling for Predictive Material Design

Computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has emerged as a powerful tool for predicting the properties of materials and guiding their synthesis. bg.ac.rs In the context of this compound derivatives, DFT calculations have been instrumental in understanding the stability of different conformers of its metal complexes and the nature of intermolecular interactions. acs.orgbg.ac.rs

TD-DFT calculations have been successfully used to elucidate the origin of the luminescent properties of silver-based coordination polymers, identifying the electronic transitions responsible for their fluorescence. bg.ac.rsresearcher.life These computational studies can predict the electronic structure, frontier molecular orbitals (HOMO and LUMO), and potential energy surfaces, which are crucial for understanding and predicting the photophysical and photochemical behavior of these materials. bg.ac.rs

The table below summarizes the application of computational methods in the study of this compound-based systems.

| Computational Method | Application | Insights Gained | Reference |

| DFT | Investigation of conformational stability and intermolecular interactions in Pt(II) and Pd(II) complexes. | Revealed that intermolecular interactions in the crystal stabilize different conformers for Pt(II) and Pd(II). | acs.orgbg.ac.rs |

| TD-DFT | Elucidation of the origin of luminescent properties in silver coordination polymers. | Determined that metal-to-ligand charge transfer transitions are responsible for the observed fluorescence. | bg.ac.rsresearcher.life |

Future research will likely see an increased synergy between computational modeling and experimental work. Predictive modeling will be used to screen potential candidates for specific applications, thereby accelerating the discovery of new functional materials and reducing the need for extensive trial-and-error synthesis. core.ac.uk

Exploration of this compound in Emerging Fields of Material Science

Another significant application is in the field of photoluminescent materials. Some silver complexes of this compound exhibit photoluminescence at low temperatures and even at room temperature, with the luminescence attributed to metal-intra-ligand electronic transitions. bg.ac.rs These materials could find use in sensors, lighting, and optical devices.

The potential applications of this compound-based materials are summarized in the table below.

| Emerging Field | Potential Application | Underlying Property | Reference |

| Photocatalysis | Degradation of organic pollutants in water. | Generation of reactive oxygen species under light irradiation. | bg.ac.rsresearchgate.netresearchgate.net |

| Luminescent Materials | Chemical sensors, solid-state lighting, and optical displays. | Emission of light upon excitation, with properties tunable via the structure. | bg.ac.rsmdpi.com |

| Nanomaterial Synthesis | Precursors for the synthesis of silver nanoparticles. | Can be thermally or otherwise decomposed to form nanoparticles. | bg.ac.rs |

| Energetic Materials | Potential use in tailored energetic materials. | Coordination polymers can exhibit high energy density. | acs.org |

| Gas Sensing | Detection of hazardous gases. | Some coordination polymers form metallogels with gas-sensing capabilities. | bg.ac.rs |

Further research is needed to optimize the performance of these materials for specific applications and to explore other potential uses, such as in catalysis, electronics, and biomedicine.

Development of Sustainable Synthetic Approaches for Related Compounds

While the synthesis of this compound itself has been achieved through modified literature procedures, a key future direction will be the development of more sustainable and environmentally friendly synthetic methods for this compound and its derivatives. bg.ac.rs Green chemistry principles, such as the use of safer solvents, reduction of energy consumption, and minimization of waste, will be central to this effort.

The use of bio-based solvents, such as eucalyptol, has been explored for the synthesis of other N,S-heterocycles and represents a promising avenue for the synthesis of thiomorpholine (B91149) derivatives. mdpi.com Alternative energy sources, such as microwave irradiation and sonochemistry, could also be employed to accelerate reaction times and improve energy efficiency, as has been demonstrated for the synthesis of other coordination polymers. researchgate.net

Future research in this area should focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Exploring the synthesis of thiomorpholine and its precursors from bio-based sources.

Catalytic Methods: Employing catalytic methods to reduce the amount of reagents needed and to improve reaction selectivity.

Solvent Selection: Prioritizing the use of green solvents like water, ethanol, or bio-based solvents, and minimizing the use of hazardous organic solvents. mdpi.com

By focusing on these areas, the environmental impact of producing this compound and its derivatives can be significantly reduced, making these valuable compounds more accessible for a wide range of applications.

Q & A

Q. What are common synthetic routes for thiomorpholine-4-carbonitrile derivatives in coordination chemistry?

this compound (TM-CN) is typically synthesized via nucleophilic substitution or condensation reactions. For coordination polymers, TM-CN acts as a bridging ligand, reacting with silver(I), platinum(II), or palladium(II) salts in aqueous or methanolic solutions. For example, AgNO₃ or AgClO₄ reacts with TM-CN to form 2D/3D polymers, while Pt/Pd complexes are synthesized from tetrachlorido precursors in water . Key parameters include pH, counterion choice (e.g., NO₃⁻ vs. ClO₄⁻), and stoichiometry, which influence dimensionality and topology.

Q. How is X-ray crystallography applied to determine the structure of this compound complexes?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Software suites like ORTEP-3 and WinGX are used for data refinement and visualization . For TM-CN complexes, crystallography reveals bond lengths (e.g., Ag–S ≈ 2.4–2.6 Å), coordination geometries (tetrahedral for Ag(I)), and intermolecular interactions (C–H···S/Cl). Topological analysis (e.g., sql or dia nets) is performed using programs like TOPOS .

Advanced Research Questions

Q. How do intermolecular interactions (C–H/X, X = S, Cl, Pt/Pd) influence the crystal packing of TM-CN metal complexes?

Weak interactions such as C–H···S, C–H···Cl, and Ag···π contacts stabilize crystal structures. For example, in Pt(II)/Pd(II)-TM-CN complexes, C–H···Cl interactions between ligand CH₂ groups and chloride ions dictate packing modes, while Pt/Pd···S interactions enhance planarity . DFT studies validate these interactions, showing energy contributions of 2–5 kcal/mol . Such interactions can be modulated by ligand functionalization or solvent polarity.

Q. What methodological approaches resolve contradictions in thermal stability data among TM-CN coordination polymers?

Thermogravimetric analysis (TGA) reveals stability variations. For instance, {[Ag(L1)₂]NO₃}∞ (1) is stable up to 250°C, while {[Ag(L2)₂]NO₃·H₂O}∞ (3) loses lattice water at 25°C, reducing stability . Contradictions arise from hydration states or counterion effects. Pairing TGA with variable-temperature PXRD and DFT simulations can clarify decomposition pathways and kinetic barriers .

Q. How does ligand conformation affect the photocatalytic efficiency of silver-TM-CN polymers?

Photocatalytic degradation rates (e.g., of mordant blue 9 dye) correlate with structural features. Compound {[Ag(L2)₂]ClO₄}∞ (4) exhibits the highest rate (0.061 min⁻¹) due to its 3D dia topology and large lattice volume, enhancing dye adsorption . Ligand flexibility (e.g., TM-CN vs. piperazine derivatives) also modulates charge-transfer efficiency. UV-vis spectroscopy and transient absorption studies link bandgap engineering to activity .

Data Contradictions and Resolution

Q. Why do some studies report divergent Ag–S bond lengths in TM-CN complexes?

Discrepancies arise from crystallographic resolution limits or solvent effects. For example, Ag–S bonds in {[Ag(L1)₂]NO₃}∞ (1) are 2.45 Å, while in {[Ag(L1)₂]ClO₄}∞ (2), they elongate to 2.52 Å due to ClO₄⁻ steric effects . High-resolution synchrotron data and Hirshfeld surface analysis can reconcile such differences by quantifying non-covalent contributions .

Methodological Recommendations

- Synthesis : Optimize solvent polarity (water/methanol mixtures) to control polymer dimensionality .

- Characterization : Combine SC-XRD with FTIR and Raman spectroscopy to validate ligand binding modes .

- Photocatalysis : Use controlled light intensity (e.g., 300 W Xe lamps) and pseudo-first-order kinetics for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.